NAAA Inhibitory Potency Advantage Over Flavopiridol: A Mechanistic Divergence
This compound demonstrates an IC50 of 73 nM against human N-acylethanolamine acid amidase (NAAA), a target mechanistically distinct from the cyclin-dependent kinases (CDKs) inhibited by flavopiridol (a chromone alkaloid sharing the same core scaffold). Flavopiridol exhibits CDK1 IC50 values of 110–130 nM [1] but has no reported activity against NAAA, indicating that this compound redirects the chromone pharmacophore toward an entirely different enzyme class. This target switch is governed by the diethylcarbamoyl and benzoate ester substitutions, which are absent in flavopiridol.
| Evidence Dimension | Target inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 73 nM (NAAA) |
| Comparator Or Baseline | Flavopiridol: IC50 = 110 nM (CDK1); NAAA activity not reported |
| Quantified Difference | NAAA selectivity: target shift from kinase (CDK1) to hydrolase (NAAA); 1.5× lower IC50 against its primary target vs. flavopiridol's CDK1 IC50 |
| Conditions | Human NAAA expressed in HEK293 cells; CDK1 inhibition in biochemical assay |
Why This Matters
For inflammation and pain research, NAAA inhibition offers a non-opioid mechanism distinct from kinase inhibition, making this compound a valuable tool for pathway-specific studies where kinase profiling is undesirable.
- [1] BindingDB. BDBM50151057 (CHEMBL3770726): IC50 73 nM for human NAAA. View Source
